molecular formula C11H7ClO2S B6364190 4-Chloro-3-(thiophen-2-YL)benzoic acid CAS No. 651058-95-6

4-Chloro-3-(thiophen-2-YL)benzoic acid

Cat. No.: B6364190
CAS No.: 651058-95-6
M. Wt: 238.69 g/mol
InChI Key: PPZCCFVONLMNME-UHFFFAOYSA-N
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Description

4-Chloro-3-(thiophen-2-yl)benzoic acid is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzene ring substituted with a chlorine atom and a thiophene ring. Thiophene is a sulfur-containing five-membered ring, which is known for its significant role in medicinal chemistry and material science due to its diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chlorobenzoic acid with a thiophene boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-3-(thiophen-2-yl)benzoic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(thiophen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules and materials with specific desired properties .

Properties

IUPAC Name

4-chloro-3-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZCCFVONLMNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680856
Record name 4-Chloro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651058-95-6
Record name 4-Chloro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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